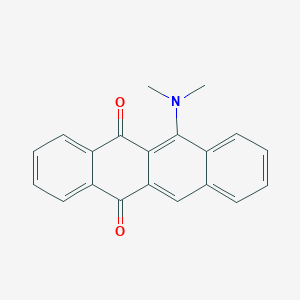
6-(Dimethylamino)tetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylamino)tetracene-5,12-dione is an organic compound with the molecular formula C20H15NO2 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and features a dimethylamino group at the 6-position and two ketone groups at the 5 and 12 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)tetracene-5,12-dione typically involves the reaction of tetracene-5,12-dione with dimethylamine. One common method includes the following steps:
Starting Material: Tetracene-5,12-dione is used as the starting material.
Reaction with Dimethylamine: The tetracene-5,12-dione is reacted with dimethylamine in the presence of a suitable solvent, such as ethanol or methanol.
Reaction Conditions: The reaction is typically carried out at elevated temperatures, around 60-80°C, for several hours to ensure complete conversion.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated tetracene derivatives.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Dimethylamino)tetracene-5,12-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: The compound has shown potential in anticancer research, particularly in targeting specific proteins within cancer pathways.
Biological Studies: It is used in studies involving DNA interactions and enzyme inhibition.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)tetracene-5,12-dione involves its interaction with molecular targets such as DNA and specific enzymes. In anticancer research, the compound has been shown to interact with DNA via the minor groove, affecting the replication and transcription processes . Additionally, it can inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Tetracene-5,12-dione: The parent compound without the dimethylamino group.
6,11-Di(thiophen-2-yl)-tetracene-5,12-dione: A pseudo rubrene analogue with thienyl groups.
Pyrimidine-2,4-dione: Another compound with anticancer potential.
Uniqueness
6-(Dimethylamino)tetracene-5,12-dione is unique due to the presence of the dimethylamino group, which enhances its electronic properties and makes it more suitable for applications in organic electronics and medicinal chemistry. Its ability to interact with DNA and enzymes also sets it apart from other similar compounds.
Properties
CAS No. |
193604-00-1 |
|---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
6-(dimethylamino)tetracene-5,12-dione |
InChI |
InChI=1S/C20H15NO2/c1-21(2)18-13-8-4-3-7-12(13)11-16-17(18)20(23)15-10-6-5-9-14(15)19(16)22/h3-11H,1-2H3 |
InChI Key |
RKDVQTBAZYOVCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=CC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















